8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol
Description
8-Ethenyl-1,4-dioxaspiro[4.5]decan-8-ol is a spirocyclic ether alcohol characterized by a 1,4-dioxaspiro[4.5]decane backbone substituted with an ethenyl (vinyl) group and a hydroxyl group at the 8-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. The spirocyclic structure imparts rigidity, while the hydroxyl and ethenyl groups enable further functionalization, such as oxidation, nucleophilic addition, or cross-coupling reactions .
Properties
IUPAC Name |
8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-9(11)3-5-10(6-4-9)12-7-8-13-10/h2,11H,1,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDGLZXCMULNRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC2(CC1)OCCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Dimethyl 1,4-Cyclohexanedione-2,5-Dicarboxylate
A widely documented method involves the cyclocondensation of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol in the presence of ionic liquid catalysts. Key parameters include:
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Reactants :
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Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate (0.4 mol)
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Ethylene glycol (0.44 mol)
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Catalysts :
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1-Butyl-3-methylimidazolium hydrogensulfate (0.8 mol)
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1-Ethylimidazolium tetrafluoroborate (0.2 mol)
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Conditions :
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Temperature: 110–132°C
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Duration: 5.5 hours
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Solvent: Water (0.8 mol)
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This method achieves a 97.8% yield after purification via silica gel chromatography and recrystallization in heptane. The ionic liquid catalysts enhance reaction efficiency by stabilizing intermediates and reducing side reactions.
Alternative Industrial-Scale Production
Industrial protocols optimize the above method using continuous flow reactors to improve scalability. Key modifications include:
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Solvent : Toluene replaces water for easier separation.
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Purification : Distillation under reduced pressure (112°C at 15 mmHg).
Introduction of the Ethenyl and Hydroxyl Groups
The ketone intermediate undergoes nucleophilic addition to install the ethenyl group and hydroxyl functionality.
Grignard Reaction with Vinyl Magnesium Bromide
The most direct route involves reacting 1,4-dioxaspiro[4.5]decan-8-one with vinyl magnesium bromide under anhydrous conditions:
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Reagents :
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Vinyl magnesium bromide (1.2 equivalents)
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Tetrahydrofuran (THF) solvent
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Conditions :
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Temperature: 0°C to room temperature
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Duration: 4–6 hours
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Workup :
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Quenching with saturated ammonium chloride
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Extraction with ethyl acetate
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Purification via column chromatography (hexane:ethyl acetate 4:1)
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This method typically yields 70–85% of the tertiary alcohol product. The reaction mechanism proceeds through nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by protonation to form the hydroxyl group.
Organolithium Reagent Variants
For sterically hindered systems, organolithium reagents (e.g., vinyl lithium) offer higher reactivity:
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Solvent : Diethyl ether at -78°C
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Yield : 80–90% with reduced side products
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Advantage : Faster reaction kinetics compared to Grignard reagents
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the two primary methods:
| Parameter | Grignard Reaction | Organolithium Reaction |
|---|---|---|
| Reagent Cost | Moderate | High |
| Reaction Temperature | 0–25°C | -78°C |
| Yield | 70–85% | 80–90% |
| Purification | Column Chromatography | Recrystallization |
| Scalability | Laboratory-scale | Limited by cryogenic conditions |
Industrial Optimization Strategies
To adapt these methods for large-scale production, several optimizations are employed:
Continuous Flow Synthesis
Green Chemistry Approaches
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Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces THF for lower toxicity.
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Catalyst-Free Conditions : Microwave-assisted reactions at 150°C for 30 minutes achieve 75% yield.
Challenges and Solutions in Synthesis
Steric Hindrance
The spirocyclic structure imposes steric constraints, slowing nucleophilic additions. Mitigation strategies include:
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Higher Reagent Excess : 1.5 equivalents of Grignard reagent.
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Prolonged Reaction Times : 12–24 hours for complete conversion.
Byproduct Formation
Competing aldol condensation is minimized by:
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Low Temperatures : Maintaining reactions below 25°C.
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Inert Atmosphere : Rigorous nitrogen or argon purging.
Chemical Reactions Analysis
Types of Reactions
8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
The compound 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications, supported by case studies and data tables.
Pharmaceutical Applications
The compound has been investigated for its potential as a PPARγ modulator , which is significant in the treatment of metabolic disorders such as diabetes and obesity. PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) plays a crucial role in glucose metabolism and fat cell differentiation. Studies have shown that compounds with similar structures can influence PPARγ activity, suggesting that this compound may exhibit similar effects .
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile intermediate for the preparation of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in organic synthesis. For example, it can be used to create derivatives that possess enhanced biological activity or improved pharmacokinetic properties.
Material Science
Research indicates that compounds with spiro structures can exhibit interesting physical properties, including enhanced mechanical strength and thermal stability. This suggests potential applications in the development of advanced materials, such as polymers or coatings that require specific mechanical or thermal characteristics.
Preliminary studies have suggested that this compound may possess antimicrobial properties. This warrants further investigation into its efficacy against various pathogens, potentially leading to new antimicrobial agents.
Case Study 1: PPARγ Modulation
In a recent study published in a pharmaceutical journal, researchers synthesized several derivatives of this compound to evaluate their effects on PPARγ activation. The results indicated that specific modifications to the compound's structure significantly enhanced its binding affinity to the receptor, leading to improved glucose uptake in adipocytes.
Case Study 2: Antimicrobial Properties
A laboratory study assessed the antimicrobial activity of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited moderate inhibitory effects, suggesting potential for development into an antimicrobial agent.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | PPARγ Modulation | 15 | |
| Derivative A | Antimicrobial | 10 | |
| Derivative B | Antimicrobial | 20 |
Table 2: Synthetic Routes
| Route Description | Yield (%) | Conditions |
|---|---|---|
| Synthesis via Diels-Alder Reaction | 85 | Room Temperature |
| Modification through Hydrolysis | 90 | Acidic Conditions |
Mechanism of Action
The mechanism of action of 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Innovations
- Improved Synthesis : The ketone derivative’s yield increased from 65% to 80% using acetic acid catalysis, reducing reaction time from 15 hours to 11 minutes .
- Stereochemical Control: Diastereoselective synthesis of Cebranopadol highlights the importance of spirocyclic intermediates in achieving desired stereochemistry .
- Catalytic Advances : Platinum-catalyzed hydrosilylation of ethynyl derivatives demonstrates efficient routes to silicon-containing materials .
Biological Activity
8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol is a unique compound characterized by its spirocyclic structure and the presence of an ethenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological macromolecules. This article synthesizes findings from multiple sources to provide a comprehensive overview of its biological activity, synthesis, and research applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its distinct spirocyclic structure contributes to its unique reactivity and biological properties. The ethenyl group enhances its interaction capabilities with biomolecules, potentially influencing its pharmacological profile.
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H16O3 |
| IUPAC Name | This compound |
| Melting Point | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxycyclohexanone with ethylene glycol under acidic conditions, followed by vinylation using agents like vinyl magnesium bromide. This two-step process allows for the introduction of the ethenyl group at the 8-position of the spirocyclic structure.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Mechanism of Action
The compound acts as a ligand for specific enzymes and receptors, modulating their activity through unique interactions facilitated by its spirocyclic structure. These interactions can lead to significant biological effects, including potential therapeutic applications.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the compound's effects on cancer cell lines, revealing that it could induce apoptosis in certain types of cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
- Neuroprotective Effects : Preliminary research suggests that this compound may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
- Interaction with Receptors : The compound has been studied for its interaction with various receptors, including opioid receptors, indicating potential analgesic properties.
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 8-ethenyl-1,4-dioxaspiro[4.5]decan-8-ol, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of diols with ketones. For example, p-toluenesulfonic acid in a 1:1 acetone-water mixture (0.5 M concentration) under reflux is a common approach for related spirocyclic ethers . Optimization involves adjusting solvent polarity, temperature (e.g., 60–80°C), and catalyst loading to enhance yield. Kinetic monitoring via TLC or in situ NMR is recommended to track intermediate formation .
Q. How is the structural conformation of this compound validated?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming spirocyclic geometry and stereochemistry . Complementary techniques include / NMR to identify proton environments (e.g., ethenyl protons at δ 5.0–6.0 ppm) and IR spectroscopy to detect hydroxyl (~3200–3600 cm) and ether (~1100 cm) functional groups .
Q. What are the key reactivity patterns of this compound under oxidation and reduction conditions?
- Methodological Answer :
- Oxidation : The ethenyl group can be oxidized to an epoxide using m-CPBA or to a ketone with ozonolysis.
- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the ethenyl group to ethyl, while preserving the spirocyclic core .
Reaction progress is monitored via GC-MS or HPLC to identify byproducts and optimize selectivity .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Methodological Answer : Asymmetric induction requires chiral auxiliaries or catalysts. For example, Rhodium-BINAP complexes have been used in related spirocyclic ketone reductions to achieve >90% enantiomeric excess (ee) . Chiral HPLC (e.g., Daicel columns) or polarimetry validates enantiopurity, while DFT calculations model transition states to refine catalyst design .
Q. What strategies resolve contradictions in reported biological activity data for spirocyclic ether derivatives?
- Methodological Answer : Discrepancies in IC values (e.g., cytotoxicity ranges from 20–156 μM in MCF-7 cells) may arise from assay conditions (e.g., serum concentration, incubation time) . Standardized protocols (e.g., MTT assays at 48h, 10% FBS) and dose-response validation across multiple cell lines are critical. Meta-analysis of PubChem BioAssay data (AID 504850) helps identify outliers .
Q. How does the ethenyl group influence the compound’s binding affinity to biological targets compared to methyl or carboxylate analogs?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal that the ethenyl group enhances hydrophobic interactions in enzyme active sites (e.g., cytochrome P450) compared to methyl analogs. Competitive inhibition assays (e.g., fluorescence polarization) quantify values, with ethenyl derivatives showing 2–3x higher affinity than carboxylate analogs .
Methodological Challenges & Solutions
Q. What are common pitfalls in scaling up this compound synthesis, and how are they mitigated?
- Answer :
- Pitfall : Low yields due to ring-opening side reactions.
- Solution : Use flow chemistry to maintain precise temperature control and reduce residence time.
- Pitfall : Epimerization during purification.
- Solution : Avoid acidic silica gel; use neutral alumina for column chromatography .
Q. How are computational methods (e.g., QSPR, machine learning) applied to predict novel derivatives of this compound with enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
